21-Deoxycortisone

Description

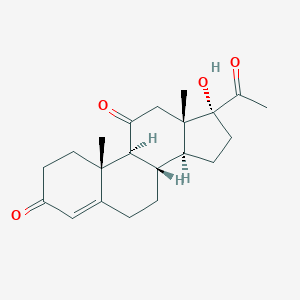

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLDDOGISCFCP-JSQCKWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172167 | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-82-2 | |

| Record name | 21-Deoxycortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1882-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A688J7YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 21-Deoxycortisone – Structural Dynamics and Diagnostic Utility

[1]

Executive Summary

In the landscape of steroid metabolomics, 21-Deoxycortisone (21-DE) has emerged as a critical, yet often overlooked, analyte in the diagnosis of Congenital Adrenal Hyperplasia (CAH). While 17-hydroxyprogesterone (17-OHP) remains the primary screening marker and 21-deoxycortisol (21-DF) the gold-standard confirmatory marker, this compound represents a distinct metabolic node.[1] It serves as the downstream 11-keto metabolite of 21-deoxycortisol, processed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2][3][4][5]

This guide provides a rigorous technical analysis of this compound, distinguishing it from its isobaric and structural analogs.[1] It outlines the molecule's physicochemical properties, its specific role in the "backdoor" steroidogenic pathways, and the LC-MS/MS methodologies required for its precise quantification.[1]

Chemical Architecture and Properties[1][7]

This compound is a C21 steroid characterized by the presence of a ketone at the C11 position, distinguishing it from the 11β-hydroxyl group found in its precursor, 21-deoxycortisol.[1] This structural modification renders it biologically inactive at the glucocorticoid receptor but chemically stable, making it a robust target for analytical detection.

Physicochemical Profile[7][8][9]

| Property | Specification |

| IUPAC Name | 17-hydroxypregn-4-ene-3,11,20-trione |

| Common Synonyms | 21-Desoxycortisone; 11-Ketoprogesterone metabolite |

| CAS Registry Number | 1882-82-2 |

| Molecular Formula | C₂₁H₂₈O₄ |

| Molecular Weight | 344.45 g/mol |

| Exact Mass | 344.1988 |

| Melting Point | ~236.0 °C |

| Solubility | Soluble in methanol, acetonitrile, DMSO; practically insoluble in water.[1][6][7] |

| Stereochemistry | 17α-hydroxy, 11-keto functionality on a standard steroid nucleus.[1] |

Structural Distinction (The "Isobaric Trap")

Researchers must differentiate this compound from other closely related steroids to avoid misidentification in mass spectrometry.[1]

-

This compound (21-DE): MW 344.[3][5][8] 11-Keto , 17-OH.[1] (Target)

-

21-Deoxycortisol (21-DF): MW 346.[1] 11β-OH , 17-OH.[1][7][9] (Precursor)

-

11-Deoxycortisol (Compound S): MW 346.[1] 11-Deoxy, 17-OH, 21-OH .[1]

Insight: The mass difference of 2 Da between 21-DE (344) and the 21-DF/Compound S group (346) allows for mass spectral resolution, but fragmentation patterns must be verified to ensure specificity.[1]

Biosynthetic Context and Metabolic Pathways

This compound is not a primary product of the canonical steroidogenic pathway but rather a downstream metabolite that accumulates significantly under specific pathological conditions, most notably 21-Hydroxylase Deficiency (21OHD).[1][9]

The Metabolic Blockade

In 21OHD, the enzyme CYP21A2 is defective. This prevents the conversion of 17-OHP to 11-deoxycortisol.[1] Consequently, 17-OHP accumulates and is shunted into alternative pathways:

-

11β-Hydroxylation: 17-OHP is converted by CYP11B1 to 21-Deoxycortisol (21-DF) .[1]

-

Oxidation: 21-DF is then oxidized by 11β-HSD2 (primarily in the kidney and placenta) to This compound (21-DE) .[1]

Visualization of the Pathway

Figure 1: The steroidogenic shunt in 21-Hydroxylase Deficiency.[1] Note the diversion of 17-OHP to 21-Deoxycortisol and its subsequent oxidation to this compound.[1]

Diagnostic and Clinical Utility

While 21-deoxycortisol is the established diagnostic marker for 21OHD, This compound offers unique value in specific clinical scenarios.[1][9]

The Newborn Screening Context

In newborns, distinguishing true CAH from physiological stress or prematurity is challenging. 17-OHP levels can be falsely elevated due to stress.[1]

-

Specificity: this compound is strictly of adrenal origin (via the shunt) and is not produced by the fetal zone or placenta in the absence of the precursor accumulation.[1]

-

Placental Transfer: 11β-HSD2 is highly expressed in the placenta.[1] High levels of 21-DF in a CAH fetus are converted to 21-DE.[1] Thus, elevated 21-DE in cord blood or early neonatal samples is a potent indicator of fetal adrenal hyperplasia.[1]

The 21-DE/21-DF Ratio

Recent studies suggest that the ratio of the oxidized metabolite (21-DE) to the reduced precursor (21-DF) can provide insights into 11β-HSD2 activity, which may vary in hypertensive forms of CAH or apparent mineralocorticoid excess (AME).[1]

Analytical Methodologies: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable method for the specific quantification of this compound due to the cross-reactivity issues inherent in immunoassays.[1]

Sample Preparation Protocol

Principle: Liquid-Liquid Extraction (LLE) is preferred to remove phospholipids and maximize recovery of neutral steroids.

-

Aliquot: Transfer 200 µL of serum/plasma to a glass tube.

-

Internal Standard: Add 20 µL of deuterated internal standard (e.g., d4-Cortisol or d8-17OHP).[1] Note: A specific isotopologue for 21-DE is rare; d4-Cortisol is a suitable surrogate due to similar retention.[1]

-

Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) .

-

Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.

-

Evaporation: Transfer the supernatant to a clean tube; evaporate to dryness under nitrogen at 45°C.

-

Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% Formic Acid).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[6]

MRM Transitions (Optimized for C₂₁H₂₈O₄): Since 21-DE (MW 344) forms an [M+H]⁺ ion at m/z 345, the transitions differ from the 21-DF/Cortisol group.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| This compound | 345.2 | 309.2 | 22 | Loss of 2 H₂O |

| 345.2 | 121.1 | 35 | A-ring fragment (Diagnostic) | |

| 21-Deoxycortisol | 347.2 | 311.2 | 20 | Loss of 2 H₂O |

| 17-OHP | 331.2 | 97.1 | 25 | Standard quantifier |

Note: The shift from m/z 347 (21-DF) to m/z 345 (21-DE) provides inherent mass resolution, simplifying the chromatographic requirement compared to separating 21-DF from 11-Deoxycortisol.[1]

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of this compound.

Summary of Key Differentiators

| Feature | 21-Deoxycortisol (21-DF) | This compound (21-DE) |

| Molecular Weight | 346 | 344 |

| C11 Functionality | Hydroxyl (-OH) | Ketone (=O) |

| Enzymatic Origin | CYP11B1 Product | 11β-HSD2 Product (from 21-DF) |

| Diagnostic Role | Primary CAH Marker | Confirmatory/Placental Marker |

| Stability | Moderate | High |

References

-

National Institutes of Health (NIH). (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. PubMed. Retrieved from [Link]

Sources

- 1. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. 21-deoxycortisol | Synnovis [synnovis.co.uk]

The 21-Deoxy Shunt: Biosynthetic Mechanisms and Analytical Applications

Topic: Biosynthesis pathway of 21-Deoxycortisone (and its precursor 21-Deoxycortisol) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

In the context of adrenal steroidogenesis, precision in nomenclature is critical. While the term This compound (17

This guide focuses on the biosynthesis of the 11

The Biosynthetic Landscape: The "Shunt" Pathway

In a healthy adrenal zona fasciculata, 17-OHP is rapidly converted to 11-deoxycortisol by 21-hydroxylase (CYP21A2) . However, when CYP21A2 is defective (as in CAH) or saturated, accumulated 17-OHP becomes a substrate for 11

This reaction is aberrant because CYP11B1 typically acts after CYP21A2. When it acts before (on 17-OHP instead of 11-deoxycortisol), it produces 21-Deoxycortisol . This molecule is a "dead-end" product in the adrenal because it cannot be 21-hydroxylated to form Cortisol.

Enzymatic Mechanism[1]

-

Enzyme: Cytochrome P450 11

-hydroxylase (CYP11B1).[1] -

Location: Mitochondrial inner membrane.[1]

-

Reaction: Stereospecific hydroxylation at C11 in the

-position. -

Kinetics: CYP11B1 has a lower affinity (

) for 17-OHP compared to its native substrate (11-deoxycortisol), which explains why this pathway is negligible in healthy individuals but dominant in 21-OHD patients where substrate concentration ([S]) is high.

Peripheral Metabolism (Formation of this compound)

Once released into circulation, 21-Deoxycortisol is acted upon by 11

Pathway Visualization

The following diagram illustrates the divergence from the canonical cortisol pathway into the 21-deoxy shunt.

Figure 1: The 21-Deoxy Shunt Pathway. Red dashed line indicates the metabolic block in CAH; Blue path indicates the compensatory shunt.

Analytical Methodology: LC-MS/MS Quantification

For drug development and clinical research, accurate quantification of 21-Deoxycortisol is mandatory. Immunoassays suffer from cross-reactivity with 17-OHP and Cortisol. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite standard.

Experimental Protocol: Serum Extraction & Analysis

Objective: Isolate and quantify 21-Deoxycortisol (21-DF) distinguishing it from its isobaric isomer 11-Deoxycortisol (Compound S).

Reagents:

-

Internal Standard (IS): 21-Deoxycortisol-d8 (Crucial for matrix compensation).

-

Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization in ESI+).

-

Mobile Phase B: Methanol (LC-MS grade).

Workflow:

-

Sample Prep (Liquid-Liquid Extraction):

-

Chromatography (Separation of Isomers):

-

Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100mm, 2.5

m). -

Why Phenyl-Hexyl? Provides superior selectivity for steroid isomers (11-deoxycortisol vs 21-deoxycortisol) via

-

-

-

Mass Spectrometry (MRM Parameters):

Table 1: MRM Transitions for 21-Deoxycortisol Analysis

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |

| 21-Deoxycortisol | 347.2 | 311.2 | 30 | 22 | Quantifier (Loss of |

| 21-Deoxycortisol | 347.2 | 121.1 | 30 | 34 | Qualifier |

| 11-Deoxycortisol | 347.2 | 109.1 | 30 | 28 | Isomer Check |

| 21-Deoxycortisol-d8 | 355.2 | 319.2 | 30 | 22 | Internal Standard |

Analytical Workflow Visualization

Figure 2: Validated LC-MS/MS Workflow for 21-Deoxycortisol Quantification.

Clinical & Research Interpretation

The Specificity Advantage

In drug development for CAH (e.g., CRH antagonists or gene therapy), 17-OHP is a "noisy" marker because it is produced by both the adrenal and the gonads, and it fluctuates wildly with stress.

21-Deoxycortisol is the superior biomarker because:

-

Adrenal Specificity: It is exclusively adrenal (requires CYP11B1).

-

Zero Background: It is undetectable (< 10 ng/dL) in normal physiology.

-

Heterozygote Detection: It is the only reliable marker to identify carriers of CYP21A2 mutations (heterozygotes) upon ACTH stimulation, whereas 17-OHP often overlaps with normal ranges in carriers.

Data Interpretation Table[1][3][5]

Table 2: Reference Ranges and Interpretation

| Condition | 17-OHP Levels | 21-Deoxycortisol Levels | This compound (Urine) |

| Healthy Control | < 200 ng/dL | Undetectable (< 10 ng/dL) | Absent |

| Classic CAH (SW/SV) | > 10,000 ng/dL | > 1,000 ng/dL | Significantly Elevated |

| Non-Classic CAH | 200 - 1,500 ng/dL | 50 - 900 ng/dL | Elevated |

| CAH Carrier | Normal | Elevated post-ACTH | Trace |

References

-

Miller WL, Auchus RJ. (2011).[5] The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews, 32(1), 81–151.[5]

-

Fiet J, et al. (1988). Comparison of basal and adrenocorticotropin-stimulated plasma 21-deoxycortisol and 17-hydroxyprogesterone values as biological markers of late-onset adrenal hyperplasia.[6] The Journal of Clinical Endocrinology & Metabolism, 66(4), 659–667.

-

Greaves RF, et al. (2021). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis.[2][7] International Journal of Neonatal Screening, 7(3), 47.

-

Cristoni S, et al. (2004). Analysis of 21-deoxycortisol and other steroid isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(1), 77-82.

-

Speiser PW, et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 103(11), 4043–4088.

Sources

- 1. Genetics and Pathophysiology of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synnovis.co.uk [synnovis.co.uk]

- 4. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: 21-Deoxycortisone and the 11-Oxy-C21 Steroid Pathway

Executive Summary

This technical guide provides a comprehensive analysis of 21-Deoxycortisone (11-keto-17

This document details the historical isolation of these compounds, their unique biosynthetic origins via the "rescue" hydroxylation of 17-OHP, and the modern LC-MS/MS protocols required for their precise quantification.

Part 1: Chemical Identity and Biosynthetic Context

Nomenclature and Structural Distinctness

It is imperative to distinguish between the specific steroid isomers often confused in non-specialized literature. This compound belongs to the C11-oxy C21 steroid family.[1]

| Common Name | IUPAC Systematic Name | Key Functional Groups | Biological Role |

| This compound | 17 | C11-Ketone, C17-Hydroxyl, No C21-Hydroxyl | Metabolite of 21-Deoxycortisol (via 11 |

| 21-Deoxycortisol | 11 | C11 | Diagnostic marker for 21-OHD |

| 11-Deoxycortisol | 17 | No C11 group, C17 & C21-Hydroxyls | Precursor to Cortisol (Compound S) |

| Cortisol | 11 | C11, C17, & C21-Hydroxyls | Primary Glucocorticoid |

The "Rescue" Pathway Mechanism

In a healthy adrenal cortex, 21-hydroxylase (CYP21A2) converts 17-OHP into 11-deoxycortisol. However, in 21-hydroxylase deficiency (21-OHD), this primary route is blocked.

The accumulation of 17-OHP forces a substrate spillover. The enzyme 11

Subsequently, 11

Pathway Visualization

The following diagram illustrates the diversion from the standard cortisol pathway to the 21-deoxy pathway typical of CAH pathophysiology.

Caption: Biosynthetic diversion in 21-hydroxylase deficiency. CYP11B1 acts on accumulated 17-OHP to produce 21-Deoxycortisol, which equilibrates with this compound.[2][4]

Part 2: Historical Background[7][8]

The Reichstein Era (1930s-1940s)

The isolation of 21-deoxy steroids traces back to the "Golden Age" of steroid chemistry led by Tadeus Reichstein and Edward Kendall . In their systematic isolation of crystalline compounds from bovine adrenal extracts, they identified numerous "substances."

-

While "Substance S" (11-deoxycortisol) became famous as the direct precursor to cortisol, the 21-deoxy compounds were initially regarded as minor metabolites.

-

The chemical characterization of the "11-oxy" group was pivotal. It was Reichstein who elucidated that the biological activity of corticosteroids heavily depended on the oxygenation at C11 and C21.

The Clinical Connection (1950s)

The clinical significance of this compound emerged with the characterization of Congenital Adrenal Hyperplasia.[2][5]

-

1953-1957: Researchers Alfred Bongiovanni and Lawson Wilkins revolutionized the understanding of CAH. They identified that the "virilizing adrenal hyperplasia" was caused by a specific enzymatic block.

-

Bongiovanni demonstrated that patients with CAH excreted abnormal amounts of pregnanetriol (a metabolite of 17-OHP) in urine.

-

Later, it was confirmed that 21-Deoxycortisol was the direct adrenal product of this block, distinguishing it from gonadal sources of 17-OHP.[2]

Part 3: Pathophysiological Significance

Specificity for 21-Hydroxylase Deficiency

While 17-OHP is the standard screening marker for CAH, it suffers from physiological noise. 17-OHP is produced by both the adrenal glands and the gonads (corpus luteum/testes). Furthermore, 17-OHP is often elevated in premature infants due to stress or delayed enzyme maturation, leading to false positives in newborn screening.

21-Deoxycortisol (and its metabolite this compound) offers superior specificity:

-

Strict Adrenal Origin: It is only produced when adrenal CYP11B1 acts on 17-OHP.[2] It is not secreted by the gonads.

-

Zero Physiological Baseline: In healthy individuals, CYP21A2 is efficient, so 17-OHP is rapidly converted to 11-deoxycortisol. Therefore, 21-Deoxycortisol is virtually undetectable in normal serum.

-

Differentiation: Elevated 21-Deoxycortisol definitively rules out other causes of hyperandrogenism (e.g., PCOS, tumors) where 21-hydroxylase is functional.

Part 4: Analytical Methodology (LC-MS/MS)

Historically, Radioimmunoassays (RIA) were used but suffered from significant cross-reactivity between cortisol, 21-deoxycortisol, and corticosterone due to structural similarities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the mandatory standard for accurate quantification.

Experimental Protocol: Serum Extraction and Quantification

Note: This protocol is designed for research validation and requires a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Reagents

-

Internal Standard (IS): 21-Deoxycortisol-d8 (or d4).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[6]

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 200 µL of serum into a 2 mL polypropylene tube.

-

Add 20 µL of Internal Standard working solution (5 ng/mL).

-

Vortex for 10 seconds and incubate for 5 minutes at room temperature.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1.0 mL of MTBE.

-

Shake/Vortex vigorously for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes to separate phases.

-

Transfer 800 µL of the upper organic layer to a clean glass tube.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of 50:50 Methanol:Water.

-

Vortex and transfer to an autosampler vial.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).

-

Flow Rate: 0.4 mL/min.[6]

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.0-4.1 min: Return to 30% B (Re-equilibration).

-

-

-

MS/MS Detection (ESI Positive Mode):

-

Monitor specific Multiple Reaction Monitoring (MRM) transitions.

-

MRM Transitions Table

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) |

| 21-Deoxycortisol | 347.2 | 311.2 | 121.1 | 25 |

| This compound | 345.2 | 121.1 | 91.1 | 28 |

| Cortisol | 363.2 | 121.1 | 97.1 | 30 |

| 17-OHP | 331.2 | 97.1 | 109.1 | 28 |

Analytical Workflow Diagram

Caption: Optimized LC-MS/MS workflow for the extraction and quantification of 21-Deoxycortisol/cortisone from human serum.

References

-

Miller, W. L., & Auchus, R. J. (2011). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews. [Link]

-

Bongiovanni, A. M. (1958). In Vitro Hydroxylation of Steroids by Whole Adrenal Homogenates of Beef, Normal Man, and Patients with the Adrenogenital Syndrome. Journal of Clinical Investigation. [Link]

-

Krone, N., et al. (2010). Genotype-Phenotype Correlation in 153 Adult Patients with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Janzen, N., et al. (2011). Newborn screening for congenital adrenal hyperplasia: additional steroid profile using liquid chromatography-tandem mass spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Cristoni, S., et al. (2004). Analysis of 21-deoxycortisol, a marker of congenital adrenal hyperplasia, in blood by atmospheric pressure chemical ionization and electrospray ionization using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. Adrenal C11-oxy C21 steroids contribute to the C11-oxy C19 steroid pool via the backdoor pathway in the biosynthesis and metabolism of 21-deoxycortisol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 6. synnovis.co.uk [synnovis.co.uk]

Metabolic Fate of 21-Deoxycortisone: The 11-Oxygenated Shunt in Adrenal Hyperplasia

[1]

Executive Summary

This compound (17

In healthy physiology, these steroids are negligible.[1] However, in 21-OHD, the blockage of CYP21A2 forces 17-hydroxyprogesterone (17-OHP) into an alternative 11-oxygenated pathway.[1] This guide elucidates the enzymatic shuttling between 21-Deoxycortisol and this compound, their catabolism into the urinary marker Pregnanetriolone (Ptl) , and their diversion into the androgen "backdoor" pathway, which drives virilization.[1]

Biochemical Origin & The 11 -HSD Shuttle

The Pathological Diversion

Under normal conditions, 17-OHP is converted to 11-Deoxycortisol by CYP21A2.[1][3] In 21-OHD, this step is blocked.[1] The accumulated 17-OHP becomes a substrate for 11

-

Reaction: 17-OHP

21-Deoxycortisol (11

The Cortisol-Cortisone Analogy

Just as cortisol shuttles to cortisone, 21-Deoxycortisol (active-like) shuttles to This compound (inactive).[1] This equilibrium is governed by 11

-

11

-HSD2 (Kidney/Placenta): Oxidizes the 11 -

11

-HSD1 (Liver/Adipose): Can reductively regenerate 21-DF from this compound, maintaining a circulating pool of the 11-hydroxylated steroid.[1]

Visualization: The 11-Oxygenated Shunt

Figure 1: The biosynthesis of this compound via the 11

Catabolic Fate: Urinary Excretion

Unlike 17-OHP, which degrades to Pregnanetriol (PT) , this compound degrades to Pregnanetriolone (Ptl) .[1] This distinction is critical for diagnosis because Ptl is exclusively adrenal-derived and specific to the 11-hydroxylase activity on 17-OHP.[1]

Step-by-Step Hepatic Catabolism[1]

-

A-Ring Reduction: 5

-Reductase (AKR1D1) reduces the-

Product: 11-keto-5

-pregnane-17

-

-

3-Keto Reduction: 3

-HSD (AKR1C family) reduces the 3-ketone to a 3 -

20-Keto Reduction: 20

-HSD reduces the 20-ketone.[1]

Visualization: Hepatic Clearance Pathway

Figure 2: The irreversible hepatic catabolism of this compound into Pregnanetriolone (Ptl).[1]

The "Backdoor" Pathway: Androgen Synthesis

Recent research has identified that this compound is not merely an excretory intermediate. It serves as a substrate for the "Backdoor Pathway" to potent 11-oxygenated androgens.[8] This explains why patients with 21-OHD suffer from severe virilization despite low testosterone levels (traditional pathway).[1]

-

Mechanism: this compound (or 21-DF) enters the backdoor pathway, bypassing Androstenedione/Testosterone intermediates.[1]

-

End Product: 11-Ketodihydrotestosterone (11-KDHT) .

-

Potency: 11-KDHT is fully androgenic, comparable to Dihydrotestosterone (DHT), and drives hirsutism and virilization in CAH patients.[1]

Analytical Methodologies (LC-MS/MS)

Precise quantification of 21-Deoxycortisol and this compound is superior to immunoassays due to cross-reactivity with cortisol.[1]

Protocol: Serum Steroid Profiling via LC-MS/MS

Objective: Simultaneous quantification of 21-DF, 17-OHP, and Cortisol.[1][9]

1. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 200

L serum. -

Add 20

L Internal Standard (d8-17OHP or d4-Cortisol).[1] -

Add 1 mL MTBE (Methyl tert-butyl ether).[1] Vortex 5 mins.[9]

-

Centrifuge (3000g, 5 mins). Freeze aqueous layer (dry ice/acetone bath).[1]

-

Decant organic layer and evaporate under

at 40°C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Reconstitute in 100

L 50:50 Methanol/Water.

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm).[1] -

Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.

-

Gradient: 40% B to 95% B over 8 minutes.

3. Mass Spectrometry (MRM Parameters): The following transitions are critical for distinguishing the 11-hydroxyl (21-DF) from the 11-keto (this compound) forms.

| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (eV) |

| 21-Deoxycortisol | 347.2 | 311.2 | 121.1 | 22 |

| This compound | 345.2 | 309.2 | 121.1 | 24 |

| Pregnanetriolone | 351.2 | 315.2 | -- | 20 |

Note: 21-Deoxycortisol (MW 346) and this compound (MW 344) differ by 2 Da (2 hydrogens), allowing clear mass resolution.[1]

References

-

Turcu, A. F., et al. (2020).[1] Adrenal-derived 11-oxygenated 19-carbon steroids are the dominant androgens in classic 21-hydroxylase deficiency.[1] European Journal of Endocrinology.[9] Link

-

Fiet, J., et al. (2017).[1][11] A Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia.[1] Journal of the Endocrine Society.[11] Link

-

Wudy, S. A., et al. (2018).[1] Profiling of the steroid metabolome in patients with 21-hydroxylase deficiency.[12] Journal of Steroid Biochemistry and Molecular Biology.[4][8] Link[1][8]

-

Edwards, R. W., et al. (1964).[1] The isolation and identification of pregnanetriolone from the urine of a patient with adrenocortical hyperplasia. Biochemical Journal. Link

-

Kamrath, C., et al. (2016).[1] Urinary steroid profiling in early diagnosis of congenital adrenal hyperplasia. Journal of Clinical Endocrinology & Metabolism. Link

Sources

- 1. Pregnanetriolone - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 21-Deoxycortisol, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 4. caymanchem.com [caymanchem.com]

- 5. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors [mdpi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 21 Desoxycortisol (21DF) in congenital adrenal hyperplasia (CAH) | Eurofins Biomnis [eurofins-biomnis.com]

- 12. researchgate.net [researchgate.net]

21-Deoxycortisone: The Next-Generation Biomarker for 21-Hydroxylase Deficiency

[1][2]

Executive Summary

21-Deoxycortisone (21-DE) represents a frontier in the biochemical characterization of Congenital Adrenal Hyperplasia (CAH).[1][2] While 21-Deoxycortisol (21-DF) has established itself as a superior alternative to 17-hydroxyprogesterone (17-OHP) for specificity, its metabolite 21-DE offers a novel dimension of diagnostic precision, particularly in the complex physiological landscape of the neonate.[1]

This technical guide delineates the utility of 21-DE as a biomarker for 21-hydroxylase deficiency (21-OHD), detailing its pathophysiological origin, analytical quantification via LC-MS/MS, and clinical application in resolving false positives associated with traditional screening.

Part 1: Pathophysiological Context & Mechanism

The Steroidogenic Block and "Backdoor" Metabolism

In 21-hydroxylase deficiency (CYP21A2 defects), the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired.[1] This blockade forces steroid flux into alternative pathways.[1]

-

Primary Accumulation: 17-OHP accumulates in the adrenal cortex.[1]

-

11

-Hydroxylation: The enzyme 11 -

Peripheral Metabolism (The 21-DE Step): 21-DF is subsequently oxidized by 11

-hydroxysteroid dehydrogenase type 2 (11

Therefore, elevated 21-DE serves as a "metabolic footprint" of high intra-adrenal 21-DF, providing a stable, downstream marker of the enzymatic block.

Pathway Visualization

The following diagram illustrates the diversion of steroidogenesis in 21-OHD, highlighting the specific origin of this compound.

Caption: Steroid flux in 21-OHD showing the diversion of 17-OHP to 21-DF and its oxidation to 21-DE.[5][6]

Part 2: Diagnostic Utility & Comparative Data

The Specificity Problem with 17-OHP

17-OHP is the standard first-tier screening marker, but it suffers from low specificity in neonates due to:

-

Physiological Stress: Causes transient adrenal hyperfunction.[1]

-

Prematurity: Immature liver enzymes reduce clearance.[1]

-

Placental Contribution: 17-OHP is produced by the placenta, confounding results in low birth weight infants.[1]

This compound (21-DE) Performance

21-DE, like its precursor 21-DF, is not produced by the placenta.[1] Recent studies indicate that 21-DE provides near-absolute discrimination between affected and unaffected newborns.[1]

| Biomarker | Specificity Source | Neonatal Levels (Unaffected) | Neonatal Levels (21-OHD) | Diagnostic Gap |

| 17-OHP | Low (Adrenal + Placental) | < 30 ng/mL (High overlap) | > 50 ng/mL | Narrow / Overlapping |

| 21-Deoxycortisol (21-DF) | High (Adrenal only) | < 0.5 ng/mL | > 20 ng/mL | Wide |

| This compound (21-DE) | Very High (Metabolic Product) | < 0.01 ng/mL (Undetectable) | ~17.5 ng/mL | Distinct |

Data synthesized from recent LC-MS/MS validation studies [1, 2].

Key Insight: In unaffected newborns, 21-DE is often below the limit of quantification (LOQ), whereas in 21-OHD cases, it is grossly elevated. This "all-or-nothing" signal makes it an ideal confirmational marker.[1]

Part 3: Analytical Methodology (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable method for measuring 21-DE due to the lack of specific antibodies for immunoassay.[1]

Experimental Protocol: Multiplexed Steroid Assay

Objective: Simultaneous quantification of 17-OHP, 21-DF, and 21-DE in serum or dried blood spots (DBS).

1. Sample Preparation (Liquid-Liquid Extraction)

-

Sample: 50-100 µL Serum or 2x 3.2mm DBS punches.

-

Internal Standard (IS): Add 20 µL of deuterated mix (d8-17OHP, d8-Cortisol). Note: d4-21-DF is preferred if available; otherwise, use d8-17OHP as a surrogate.[1]

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (50:50).[1]

-

Procedure:

-

Vortex sample with IS and 1 mL solvent for 5 mins.

-

Centrifuge at 3000g for 5 mins.

-

Transfer supernatant to a glass vial.

-

Evaporate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL Methanol:Water (50:50).

-

2. LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm) or Biphenyl (for enhanced isomer separation).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 40% B[1]

-

1-6 min: Linear ramp to 90% B

-

6-7 min: Hold 90% B

-

7.1 min: Re-equilibrate 40% B

-

3. Mass Spectrometry Parameters (MRM)

The following transitions are critical for specificity. 21-DE (MW 344.[1][5][7][8][9][10]4) is detected as [M+H]+ 345.2.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| This compound (21-DE) | 345.2 | 327.2 (-H2O) | 309.2 (-2H2O) | 25 / 35 |

| 21-Deoxycortisol (21-DF) | 347.2 | 311.2 | 97.1 | 28 / 40 |

| 17-OHP | 331.2 | 97.1 | 109.1 | 30 / 32 |

| Cortisol | 363.2 | 121.1 | 97.1 | 35 / 35 |

Note: 21-DE transitions should be optimized on your specific platform.[1] The loss of water (18 Da) is characteristic of the 11-keto/hydroxyl structure.

Analytical Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for the extraction and quantification of this compound.

Part 4: Clinical Applications & Interpretation[2]

Newborn Screening (Second-Tier Test)

The primary application of 21-DE is in Second-Tier Testing .[1]

-

Scenario: A newborn screens positive for 17-OHP (>30 ng/mL) via immunoassay.[1]

-

Action: The same blood spot is analyzed via LC-MS/MS for 17-OHP, 21-DF, and 21-DE.

-

Interpretation:

Carrier Detection (Heterozygotes)

While basal levels in carriers may be normal, ACTH-stimulated levels of 21-DF and 21-DE show significant elevation compared to healthy controls.[1] 21-DE adds value here by confirming the 11

Monitoring Treatment

21-DE can serve as a sensitive marker for undertreatment.[1] Since it requires significant 17-OHP accumulation to form, detectable levels of 21-DE in a treated patient indicate a lapse in adrenal suppression.[1]

References

-

Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. Source: European Journal of Endocrinology, 2024. [Link][1]

-

21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency. Source: Journal of Pediatrics, 2021. [Link][1]

-

Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis. Source: International Journal of Neonatal Screening, 2023. [Link][1][11]

-

Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... using UHPLC-MS/MS. Source: Advances in Pharmacological and Pharmaceutical Sciences, 2025. [Link][12]

-

This compound (Compound Summary). Source: PubChem. [Link][1]

Sources

- 1. This compound | C21H28O4 | CID 102178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 4. Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Advances in congenital adrenal hyperplasia newborn screening: 11-ketotestosterone and this compound as additional discriminatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]

- 10. medkoo.com [medkoo.com]

- 11. mayocliniclabs.com [mayocliniclabs.com]

- 12. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

methods for quantifying 21-Deoxycortisone in serum samples

Application Note: High-Specificity Quantification of 21-Deoxycortisone (21DE) and 21-Deoxycortisol (21DF) in Serum via LC-MS/MS

Executive Summary & Clinical Significance

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound (21DE) , a novel and highly specific biomarker for 21-hydroxylase deficiency (21-OHD), alongside the traditional marker 21-Deoxycortisol (21DF) .

While 21-Deoxycortisol (21DF) is the established gold standard for diagnosing 21-OHD (distinguishing it from 11

Key Analytical Challenge: The quantification of these steroids is complicated by the presence of isobaric interferences .

-

Group A (MW 346.46): 21-Deoxycortisol (21DF), 11-Deoxycortisol (Compound S), and Corticosterone.

-

Group B (MW 344.45): this compound (21DE) and 11-Dehydrocorticosterone (Compound A).

This protocol utilizes a Biphenyl stationary phase to achieve baseline chromatographic separation of these critical isobars, ensuring diagnostic accuracy.

Biochemical Context & Pathway Visualization

Understanding the metabolic blockade is essential for method design. In 21-OHD, the blockage of CYP21A2 causes accumulation of 17-OHP, which is then diverted to 21-Deoxycortisol (21DF) and subsequently oxidized to this compound (21DE).[3]

Figure 1: Steroidogenic pathway highlighting the accumulation of 21DF and 21DE due to the 21-hydroxylase block. Note the diversion from the blocked Cortisol pathway.

Methodological Strategy

Internal Standard Selection

-

Primary Choice: Deuterated d8-21-Deoxycortisol is commercially available and essential for correcting matrix effects for 21DF.

-

For this compound (21DE): If a specific isotopologue (e.g., d4-21DE) is unavailable, d8-17OHP or d4-Androstenedione are suitable surrogates due to similar retention times on Biphenyl phases.

Sample Preparation: Supported Liquid Extraction (SLE)

SLE is preferred over LLE for serum steroids due to better automation potential and cleaner extracts (removal of phospholipids).

Protocol:

-

Sample: 200

L Serum + 20 -

Dilution: Add 200

L 0.1% Formic Acid in water (aq). Vortex 10s. -

Loading: Load onto SLE+ 400 plate (diatomaceous earth). Apply gentle vacuum/pressure to initiate absorption.

-

Wait: Incubate for 5 minutes (Critical: allows aqueous phase to disperse).

-

Elution: Apply 2 x 900

L MTBE (Methyl tert-butyl ether) . Collect eluate by gravity or gentle vacuum. -

Evaporation: Dry under N2 at 40°C.

-

Reconstitution: 100

L of 50:50 Methanol:Water.

Instrumental Analysis Protocol

Liquid Chromatography (LC)

The separation of the "347 Isobars" (21DF, 11DF, Corticosterone) and "345 Isobars" (21DE, 11-Dehydrocorticosterone) is the critical quality attribute.

-

System: UHPLC (e.g., Vanquish, Acquity).

-

Column: Biphenyl Column (e.g., Kinetex Biphenyl 2.6

m, 100 x 2.1 mm or Raptor Biphenyl).-

Why? Biphenyl phases offer

interactions that separate steroid isomers better than C18.

-

-

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (NH4F) OR 0.1% Formic Acid.

-

Note: NH4F often boosts steroid sensitivity in positive mode by 2-5x compared to Formic Acid.

-

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Start |

| 1.0 | 40 | Load |

| 8.0 | 70 | Separation Gradient (Shallow) |

| 8.1 | 98 | Wash |

| 10.0 | 98 | Hold |

| 10.1 | 40 | Re-equilibrate |

| 12.0 | 40 | End |

Mass Spectrometry (MS/MS)

-

Source: ESI Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product Quant (m/z) | Product Qual (m/z) | Collision Energy (V) | Ret Time (Approx) |

| This compound (21DE) | 345.2 | 327.2 (Loss of H2O) | 309.2 / 121.1 | 25 / 35 | 5.2 min |

| 21-Deoxycortisol (21DF) | 347.2 | 311.2 (Loss of 2 H2O) | 329.2 | 28 / 22 | 4.8 min |

| 11-Deoxycortisol (11DF) | 347.2 | 109.1 | 97.1 | 35 / 38 | 5.5 min |

| Corticosterone | 347.2 | 329.2 | 121.1 | 25 / 35 | 5.9 min |

| IS (d8-17OHP) | 339.2 | 100.1 | 297.2 | 30 | 6.5 min |

Note: Retention times are illustrative for a Biphenyl column; 21DF usually elutes before 11DF and Corticosterone.

Experimental Workflow Diagram

Figure 2: End-to-end analytical workflow for serum steroid profiling.

Validation & Performance Characteristics

Specificity (Isobaric Resolution)

The method must demonstrate valley-to-valley separation between:

-

21-Deoxycortisol (Rt ~4.8) vs 11-Deoxycortisol (Rt ~5.5) .

-

This compound (Rt ~5.2) vs 11-Dehydrocorticosterone . Failure to separate these results in gross overestimation of the CAH markers.

Sensitivity (LLOQ)

-

This compound (21DE): Target LLOQ 0.05 ng/mL (50 pg/mL).

-

21-Deoxycortisol (21DF): Target LLOQ 0.1 ng/mL .[3]

-

Rationale: 21DE levels in non-CAH neonates are often undetectable (<0.01 ng/mL), so high sensitivity is required to establish baselines, though clinical decision limits are much higher.

Reference Intervals (Neonatal)

Data derived from recent LC-MS/MS studies (e.g., Nunes et al., 2024):

| Group | This compound (21DE) | 21-Deoxycortisol (21DF) |

| Healthy Neonates | < 0.05 ng/mL (Undetectable) | < 1.0 ng/mL |

| CAH (21-OHD) | > 8.0 ng/mL (Mean ~17 ng/mL) | > 10.0 ng/mL |

| Carriers (Heterozygotes) | < 0.3 ng/mL | 0.5 - 2.0 ng/mL |

Interpretation: 21DE is virtually absent in healthy individuals, making it a "binary" marker with higher positive predictive value than 17-OHP.

References

-

Nunes, M. L., et al. (2024). "Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns." European Journal of Endocrinology. Link

-

Peitzsch, M., et al. (2023). "Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation." International Journal of Neonatal Screening. Link

-

Endocrine Society. "Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline." Journal of Clinical Endocrinology & Metabolism. Link

-

Greaves, R. F., et al. (2024). "Neonatal reference intervals for serum steroid hormone concentrations measured by LC-MS/MS." Clinical Chemistry and Laboratory Medicine. Link

Sources

Application Note: Quantitative LC-MS/MS Assay for 21-Deoxycortisone (21-DF)

Target Analyte: 21-Deoxycortisol (21-DF) Matrix: Human Serum/Plasma Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Clinical Research, Congenital Adrenal Hyperplasia (CAH) Profiling[1][2][3][4][5][6][7]

Introduction & Clinical Significance

The Diagnostic Gap in CAH

Congenital Adrenal Hyperplasia (CAH) is predominantly caused by 21-hydroxylase deficiency (21-OHD).[1][5][6][7] While 17-Hydroxyprogesterone (17-OHP) is the traditional primary screen, it suffers from high false-positive rates, particularly in preterm infants and heterozygotes.

21-Deoxycortisol (21-DF) has emerged as a superior biomarker for 21-OHD.[3][8][9] Unlike 17-OHP, which is a substrate for the blocked enzyme, 21-DF is a unique metabolite produced only when 17-OHP accumulates and is diverted to the 11

Biochemical Pathway & Mechanism

The accumulation of 21-DF occurs due to the shunting of 17-OHP away from the blocked Cortisol pathway.

Figure 1: Steroidogenesis pathway illustrating the formation of 21-Deoxycortisol via the 11

Method Development Strategy: The Isobaric Challenge

The quantification of 21-DF is analytically demanding due to the presence of structural isomers (isobars) that share the same molecular weight (346.46 g/mol ) and fragmentation patterns.

The "Isobaric Triad"

You must chromatographically separate these three compounds to avoid gross overestimation:

-

21-Deoxycortisol (Target): Elutes early on C18.

-

11-Deoxycortisol (Interference): High concentration in 11

-hydroxylase deficiency; isobaric.[3] -

Corticosterone (Interference): Isomeric; elutes later.

Critical Success Factor: Standard C18 columns can separate these, but "Biphenyl" or "PFP" phases often provide superior selectivity for steroid isomers. However, for this protocol, we utilize a high-strength silica (HSS) T3 or equivalent C18 column which provides sufficient retention for polar steroids like 21-DF.

Experimental Protocol

Materials & Reagents[3][5][10][11]

-

Standards: 21-Deoxycortisol, 11-Deoxycortisol, Corticosterone (Cerilliant/Sigma).

-

Internal Standard (IS): 21-Deoxycortisol-d8 (Preferred) or Cortisol-d4. Note: Deuterated 21-DF is essential for compensating matrix effects specific to this analyte.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, MTBE (Methyl tert-butyl ether), Dichloromethane.

-

Additives: Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize sensitivity (Signal-to-Noise).

-

Aliquot: Transfer 200 µL of serum/plasma into a glass tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

-

Extraction: Add 2.0 mL of MTBE:Dichloromethane (2:1 v/v) .

-

Why this solvent? This mixture provides optimal recovery for moderately polar steroids while rejecting phospholipids.

-

-

Agitation: Vortex for 5 minutes or shaker for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

-

Evaporation: Dry under nitrogen flow at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions[3][4][5][12][13][14]

Chromatography (UHPLC)

-

Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (Enhances ionization for steroids).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 50°C.

Gradient Profile:

| Time (min) | %B | Curve | Description |

|---|---|---|---|

| 0.0 | 40 | Initial | Load |

| 1.0 | 40 | 6 | Hold for polar interferences |

| 6.0 | 70 | 6 | Elution of 21-DF, 11-DF, Corticosterone |

| 6.1 | 98 | 1 | Wash |

| 7.5 | 98 | 1 | Wash |

| 7.6 | 40 | 1 | Re-equilibrate |

| 9.0 | 40 | 1 | End |

Mass Spectrometry (ESI+)

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

| 21-Deoxycortisol | 347.2 | 311.2 | 30 | 22 | Quantifier (Water loss) |

| 347.2 | 293.2 | 30 | 28 | Qualifier | |

| 11-Deoxycortisol | 347.2 | 109.1 | 30 | 30 | Interference Monitor |

| Corticosterone | 347.2 | 329.2 | 30 | 20 | Interference Monitor |

| 21-Deoxycortisol-d8 | 355.2 | 319.2 | 30 | 22 | Internal Standard |

Note: The 347->311 transition is common to all three isobars. Chromatographic separation is the ONLY safeguard.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.

Validation & Acceptance Criteria

To ensure trustworthiness, the assay must be validated according to CLSI C62-A guidelines.

| Parameter | Acceptance Criteria | Experimental Design |

| Linearity | R² > 0.995 | 8-point curve (0.1 – 100 ng/mL) |

| Accuracy (Bias) | ± 15% (± 20% at LLOQ) | Spike recovery at Low, Mid, High QC |

| Precision (CV) | < 15% (< 20% at LLOQ) | 5 replicates x 5 days |

| LLOQ | S/N > 10, CV < 20% | Target: 0.25 ng/mL (Clinical Cutoff ~1.0 ng/mL) |

| Matrix Effect | 85% - 115% | Post-column infusion or post-extraction spike |

| Isobaric Resolution | Valley < 10% height | Inject mix of 21-DF, 11-DF, and Corticosterone |

Troubleshooting & Pitfalls

-

Co-elution of Isobars:

-

Low Sensitivity:

-

Fix: Switch mobile phase additive from Formic Acid to Ammonium Fluoride (0.2 mM) . Fluoride typically enhances steroid ionization in negative mode, but for 21-DF (positive mode), Ammonium Acetate is the standard alternative if Formic Acid fails. Correction: For this specific protocol (Positive Mode), Ammonium Acetate (2mM) + 0.1% Formic Acid is the most robust buffer system.

-

Carryover:

References

-

Endocrine Connections (2018). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency.[12]Link

-

National Institutes of Health (2021). 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency.Link

-

ResearchGate (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol...Link

-

MDPI (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[3]Link

Sources

- 1. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

laboratory synthesis of 21-Deoxycortisone for research purposes

Application Note: Strategic Synthesis of 21-Deoxycortisone

-hydroxypregn-4-ene-3,11,20-trione)[1]Part 1: Strategic Overview & Molecular Logic[1]

1.1 Target Definition & Clinical Context This guide details the synthesis of This compound (Compound B ), a pivotal steroid intermediate.[1]

-

Target: this compound (11-keto-17

-hydroxyprogesterone).[1][2] -

Distinction: It is crucial to distinguish this target from 21-Deoxycortisol (11

-hydroxy).[1] While 21-Deoxycortisol is the primary diagnostic marker for 21-hydroxylase deficiency (CAH), This compound is its downstream metabolite (formed via 11 -

Research Utility: Used as a reference standard in LC-MS/MS profiling of adrenal steroidogenesis and in studying the "backdoor" androgen pathway.[1]

1.2 Synthetic Strategy Selection Direct construction of the steroid core is inefficient.[1] We utilize a Semisynthetic Degradation Strategy starting from commercially available Cortisone .

-

Why Cortisone? It already possesses the complex 11-keto and 17

-hydroxy functionalities.[1] The challenge is solely the selective removal of the C21-hydroxyl group without affecting the C3/C20 ketones or the C4-ene system.[1] -

Chosen Route: The Mesylate-Iodide-Reduction (MIR) protocol.[1] This method is superior to direct hydrogenolysis for preserving the

-3-ketone moiety.[1]

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis via C21 Deoxygenation

Principle: The C21 primary alcohol is activated as a mesylate, displaced by iodide (Finkelstein condition), and reductively dehalogenated.[1]

Reagents Required:

-

Cortisone (CAS: 53-06-5)[1]

-

Methanesulfonyl chloride (MsCl)[1]

-

Sodium Iodide (NaI)[1]

-

Sodium Bisulfite (NaHSO

) or Zinc dust[1] -

Pyridine (anhydrous)[1]

-

Glacial Acetic Acid[3]

Step-by-Step Methodology:

Step 1: Activation (21-Mesylation) [1]

-

Dissolve 1.0 g (2.77 mmol) of Cortisone in 10 mL of anhydrous pyridine at 0°C (ice bath).

-

Add 1.2 eq of Methanesulfonyl chloride dropwise over 10 minutes.

-

Critical Control: Maintain temperature <5°C to prevent side reactions at the C17 tertiary alcohol.

-

Stir for 3 hours at 0°C. Monitor by TLC (CHCl

:MeOH 95:5). The mesylate (Rf ~0.[1]6) will appear less polar than Cortisone.[1] -

Quench: Pour into 100 mL ice-water/HCl (1M) to neutralize pyridine. Filter the precipitate.[1]

-

Yield Expectation: >90% Cortisone-21-mesylate.[1]

Step 2: Halogenation (21-Iodination)

-

Dissolve the dried mesylate in 20 mL Acetone (or Methyl Ethyl Ketone for higher boiling point).

-

Add 5.0 eq of Sodium Iodide (NaI).[1]

-

Reflux for 2 hours.

-

Visual Check: The solution may darken due to iodine liberation; this is normal.[1]

-

Concentrate solvent in vacuo.[1] Partition residue between Ethyl Acetate and water.

-

Wash organic layer with 5% Sodium Thiosulfate (to remove free iodine) until the yellow color disappears.[1]

-

Result: 21-Iodo-17

-hydroxypregn-4-ene-3,11,20-trione.[1]

Step 3: Reductive Dehalogenation

-

Dissolve the crude iodide in 15 mL Glacial Acetic Acid.

-

Option A (Mild): Add 5.0 eq of Sodium Bisulfite (NaHSO

) dissolved in minimal water.[1] Stir at room temperature for 4 hours. -

Option B (Rapid): Add 10 eq of Zinc dust. Stir vigorously for 30 minutes. (Note: Zinc is faster but requires careful filtration).[1]

-

Workup: Filter (if Zn used). Dilute with 100 mL cold water. Extract with Dichloromethane (DCM).[1]

-

Neutralize DCM layer with saturated NaHCO

.[1] Dry over MgSO

Step 4: Purification

Protocol B: Analytical Validation (QC)

Trustworthiness: A synthesis is only as good as its validation.[1]

1. HPLC-UV Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).[1]

-

Mobile Phase: Isocratic Acetonitrile:Water (45:55).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 242 nm (characteristic of

-3-ketone).[1] -

Retention Time Logic: this compound is less polar than Cortisone (loss of OH).[1] Expect RT shift from ~4 min (Cortisone) to ~7 min (Target).[1]

2. Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]

= 345.2 m/z.[1] -

Key Fragments: Loss of ketene (42 Da) and H

O.[1]

Part 3: Mechanism & Workflow Visualization[1]

Figure 1: Synthetic Pathway (The MIR Protocol) The following diagram illustrates the transformation from Cortisone to this compound, highlighting the critical intermediate states.[1]

Caption: Step-wise deoxygenation of Cortisone. Blue: Starting Material; Green: Final Target.[1]

Figure 2: Biological Context (Metabolic Map) Understanding the origin of this compound in biological systems (CAH context).

Caption: Metabolic position of this compound relative to the primary CAH marker (21-Deoxycortisol).[1]

Part 4: Data Summary

Table 1: Physicochemical Properties & Identification

| Property | Value / Description |

| IUPAC Name | 17 |

| Molecular Formula | C |

| Molecular Weight | 344.45 g/mol |

| Melting Point | 230–232 °C (dec) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

| UV Max ( | 242 nm (Methanol) |

| Specific Rotation |

References

-

Chemical Synthesis (Deoxygenation)

-

Crystal Structure & Conformation

-

Biological Context (CAH & Metabolism)

-

Cayman Chemical.[1] (n.d.). This compound Product Information.

-

-

Enzymatic P

-HSD2):-

Antonipillai, I., et al. (1995).[1] Formation of this compound from 21-Deoxycortisol. Journal of Steroid Biochemistry and Molecular Biology.

-

Disclaimer: This protocol involves the use of hazardous chemicals (Mesyl chloride, Pyridine).[1] All procedures must be performed in a fume hood with appropriate PPE.[1] This guide is for research purposes only.

Sources

- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (17alpha-hydroxy-4-pregnene-3,11,20-trione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity LC-MS/MS for 21-Deoxycortisol/21-Deoxycortisone

[1]

Status: Operational Analyst: Senior Application Scientist Subject: Sensitivity Enhancement & Isobaric Resolution for 21-Deoxy Steroids[1]

User Notice: Nomenclature & Scope

While your request specifies 21-Deoxycortisone (the 11-keto analog, MW 344), the most critical analytical challenge in this class is the quantification of 21-Deoxycortisol (21-DF, MW 346) , the diagnostic marker for Congenital Adrenal Hyperplasia (CAH).[1] 21-DF suffers from severe isobaric interference with 11-Deoxycortisol (11-DF) and Corticosterone.[1] This guide addresses the sensitivity and selectivity challenges for 21-Deoxycortisol , as these protocols represent the "worst-case" scenario in steroid method development. The ionization and extraction principles described here are directly transferable to this compound.

Executive Summary: The Sensitivity Triad

Enhancing sensitivity for neutral steroids like 21-Deoxycortisol requires a holistic approach. You cannot simply "tune" your way to lower limits of quantification (LLOQ). You must address three coupled systems:

-

Chromatographic Selectivity: You must separate 21-DF from 11-DF. If they co-elute, your baseline noise will mask the signal, regardless of MS sensitivity.[1]

-

Ionization Efficiency: Steroids are poor proton acceptors.[1] We must force ionization using mobile phase modifiers or derivatization.[1]

-

Matrix Management: Phospholipids suppress ionization.[1] "Dilute-and-shoot" is rarely sufficient for low-level steroid analysis.[1]

Module 1: Chromatographic Resolution (The Isobaric Problem)

The Issue:

21-Deoxycortisol, 11-Deoxycortisol, and Corticosterone are structural isomers (

The Solution: Biphenyl Stationary Phases Switch from C18 to a Biphenyl stationary phase.[1][2]

-

Mechanism: Biphenyl phases utilize

interactions with the steroid ring system.[1] This introduces a secondary separation mechanism "orthogonal" to hydrophobicity.[1] -

Evidence: Resolution (

) between 21-DF and 11-DF typically improves from ~1.9 on C18 to >7.0 on Biphenyl columns [1].[1][2]

Recommended Protocol:

-

Column: Kinetex Biphenyl or Accucore Biphenyl (

, -

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (see Module 2).[1]

-

Mobile Phase B: Methanol (MeOH).[1] Note: MeOH provides higher sensitivity for steroids in ESI than Acetonitrile due to better solvation in the droplet phase.

Figure 1: Decision logic for column selection. Biphenyl phases provide the necessary selectivity to separate isobaric steroid interferences, a prerequisite for high sensitivity.[1]

Module 2: Ionization & MS Parameters

The Issue: Steroids lack basic functional groups, making them difficult to protonate in ESI+ mode.[1]

The Solution: Ammonium Fluoride (

-

Mechanism:[1] In positive mode, fluoride likely assists in the desolvation process or modifies the pH of the droplet surface to favor protonation of the ketone groups.[1]

MRM Transition Table (Positive Mode ESI+) Target: 21-Deoxycortisol (MW 346.46)[1]

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |

| Quantifier | 347.2 ( | 311.2 | 18 - 22 | Loss of |

| Qualifier 1 | 347.2 | 121.1 | 28 - 32 | Specific ring fragment.[1] High specificity. |

| Qualifier 2 | 347.2 | 97.1 | 30 - 35 | Useful for confirmation in complex matrices.[1] |

Note: If using this compound (MW 344), shift precursors to 345.[1]2. The fragmentation patterns (water loss) will remain similar.[1]

Module 3: Sample Preparation (The Clean-Up)

The Issue: Phospholipids from serum/plasma cause "ion suppression," effectively blinding the MS to your analyte at the retention time.[1]

The Solution: Supported Liquid Extraction (SLE) Avoid Protein Precipitation (PPT) for high-sensitivity work.[1] Use SLE or Liquid-Liquid Extraction (LLE).[1]

-

Solvent System: A mixture of MTBE (Methyl tert-butyl ether) and Dichloromethane (2:1) is highly effective for extracting moderately polar steroids like 21-DF while leaving phospholipids behind [3].[1]

Step-by-Step SLE Protocol:

-

Load: Apply 200

serum (spiked with Internal Standard) to the SLE cartridge. -

Wait: Allow 5 minutes for absorption into the diatomaceous earth.

-

Elute: Apply

MTBE/DCM (2:1).[1] Gravity elution. -

Dry: Evaporate under

at 40°C. -

Reconstitute: 100

of 30% Methanol/Water.

Module 4: Troubleshooting FAQ

Q1: I see a peak for 21-Deoxycortisol in my "Blank" samples. Is it carryover?

-

Diagnosis: Before assuming carryover, check your 11-Deoxycortisol resolution.[1] If you have high levels of 11-DF (common in stress response) and poor chromatographic separation, the "tail" of the 11-DF peak can mimic a 21-DF signal.[1]

-

Fix: Switch to a Biphenyl column and flatten the gradient slope around the elution time.

Q2: My signal-to-noise ratio is too low (<10) at 1 ng/mL. How do I boost it?

-

Tier 1 Fix: Switch mobile phase additive from Formic Acid to 0.2 mM Ammonium Fluoride.

-

Tier 2 Fix: Derivatization. If native sensitivity is insufficient (e.g., for neonatal spots), derivatize with Girard’s Reagent P (GRP) or Hydroxylamine .[1] This adds a permanently charged nitrogen or easily protonated group, often increasing signal by 10-50x [4].[1]

Q3: The retention time is shifting between patient samples.

-

Diagnosis: This is likely "Matrix Effect" modifying the column capacity.[1]

-

Fix: Your sample cleanup is insufficient. Switch from LLE to SLE (as described above) to remove phospholipids more aggressively. Ensure you are using a Deuterated Internal Standard (

-17OHP or

References

-

Thermo Fisher Scientific. (2018).[1] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. [Application Note].

-

Chambers, E. E., et al. (2014).[1] Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.

-

[1]

-

-

Al-Hakami, A. M., et al. (2025).[1][4] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS.[1][4][5][6] Advances in Pharmacological and Pharmaceutical Sciences.[1]

-

Higashi, T. (2025).[1] Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Chromatography B.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

Technical Support Center: Impurity Management in Synthetic 21-Deoxycortisone

[1]

Status: Active Operator: Senior Application Scientist Topic: Identification, Separation, and Removal of Impurities Target Analyte: this compound (and related 11-oxygenated C21-deoxy steroids)[1]

Module 1: Identification & Characterization (The Diagnostic Phase)[1]

Q1: I am detecting a persistent isobaric impurity co-eluting with my target. How do I distinguish this compound from its isomers?

A: This is the most common challenge in corticosteroid synthesis.[1] You are likely dealing with structural isomerism or redox variances .[1]

If your target is This compound (the 11-keto form, MW ~344.4 Da), the most probable impurities are:

-

21-Deoxycortisol (The 11β-hydroxyl precursor): MW ~346.5 Da.[1] (Often incomplete oxidation).[1]

-

17-Hydroxyprogesterone (17-OHP): MW ~330.5 Da.[1] (Starting material).

-

11-Deoxycortisol (Compound S): MW ~346.5 Da.[1] (Isobaric to 21-Deoxycortisol, not this compound, but common in mixed synthesis streams).[1]

Diagnostic Workflow: Do not rely solely on retention time (RT). Use the "Mass-Shift & Fragment" Protocol :

-

Check the Parent Ion:

-

Check the Fragmentation (MS/MS):

Critical Note on Isobars: If you are synthesizing the 11β-hydroxyl form (21-Deoxycortisol ), you face a critical isobaric pair with 11-Deoxycortisol .[1] Both have MW 346.5.[1]

-

differentiation: 11-Deoxycortisol has a hydroxyl at C21 (primary alcohol), whereas 21-Deoxycortisol has a methyl at C21.[1]

-

Action: Use a Biphenyl or PFP (Pentafluorophenyl) HPLC column.[1] C18 columns often fail to resolve these positional isomers adequately [3].

Q2: My HPLC peaks show significant tailing. Is this an impurity or a method issue?

A: Tailing in steroid analysis usually indicates secondary silanol interactions or column overload , but it can mask 11-epi isomers .[1]

Troubleshooting Steps:

-

The "Epi-Check": In microbial synthesis (e.g., Curvularia or Absidia hydroxylation), the formation of 11α-hydroxy (11-epi-21-deoxycortisol) is a common byproduct alongside the desired 11β-form.[1]

-

Mobile Phase Additives: Ensure you are using ammonium acetate (10-20 mM) or formic acid (0.1%) .[1] Steroid ketones can interact with active sites on older silica.[1]

Visualizing the Separation Logic:

Figure 1: Decision matrix for selecting the chromatographic strategy based on impurity mass profiles.

Module 2: Purification & Remediation (The Treatment Phase)[1]

Q3: Recrystallization failed to remove the 17-OHP precursor. Why?

A: This is a classic failure mode.[1] 17-Hydroxyprogesterone (17-OHP) and This compound derivatives form solid solutions (mixed crystals) due to their nearly identical steroid backbones.[1] Standard solvent systems (like Methanol/Water) often co-precipitate both [4].[1]

The Solution: Orthogonal Solubility Switching Do not rely on simple cooling crystallization.[1] You must use a system where the impurity and product have divergent solubility indices.[1]

Recommended Protocol: "The Acetone-Hexane Displacement"

-

Dissolution: Dissolve the crude solid in minimal warm Acetone (high solubility for both).

-

Displacement: Slowly add Hexane or Heptane (anti-solvent) while maintaining a reflux temperature.[1]

-

Cooling: Cool very slowly (1°C/min) to room temperature, then to 4°C.

-

Wash: Wash the filter cake with cold Hexane:Acetone (9:1) .

Quantitative Comparison of Purification Methods:

| Method | Target Impurity Removal | Yield | Scalability | Notes |

| Recrystallization (MeOH/H2O) | Poor (Co-crystallizes 17-OHP) | High (>85%) | Excellent | Not recommended for removing precursors [4].[1] |

| Recrystallization (Acetone/Hex) | Moderate (Removes non-polars) | Medium (70-80%) | Good | Requires precise anti-solvent control.[1] |

| Flash Chromatography (Silica) | Excellent (Separates by polarity) | High (>90%) | Moderate | Use DCM:MeOH gradients.[1] Best for removing 17-OHP.[1] |

| Prep-HPLC (C18) | Superior (Resolves isomers) | Medium (60-75%) | Low | Mandatory for removing 11-epi isomers.[1] |

Q4: How do I remove the 11α-hydroxy (epi) isomer?

A: Recrystallization is rarely effective for separating epimers (α vs β) because their lattice energies are too similar.[1] Chromatography is required. [5][6]

Protocol: Preparative HPLC Strategy

-

Stationary Phase: C18 (High carbon load) or Phenyl-Hexyl.[1]

-

Mobile Phase: Water / Methanol (Avoid Acetonitrile for isomer separation).[1]

-

Gradient: Shallow gradient (e.g., 50% B to 60% B over 40 minutes).

-

Rationale: Methanol interacts with the hydroxyl groups differently depending on their axial/equatorial orientation (11α is equatorial, 11β is axial), maximizing the resolution factor (

) [3].[1]

Module 3: Process Control & Stability